Cumidine hydrochloride
Overview
Description
Cumidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cumidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cumidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
A study by Brian et al. (1974) developed a method for quantitating aceclidine hydrochloride and 3-quinuclidinol hydrochloride from biological fluids, which could be useful in understanding the behavior of similar compounds like Cumidine hydrochloride (Brian et al., 1974).
Zenser et al. (1980) investigated the cooxidative metabolism of benzidine using renal inner medullary microsomes. While not directly about Cumidine hydrochloride, this study's methodologies might be applicable to studying its metabolism (Zenser et al., 1980).
Mill, Hendry, and Richardson (1980) explored the photooxidation of cumene in natural waters, providing insights into the behavior of similar hydrocarbons in aquatic environments, which might be relevant to Cumidine hydrochloride (Mill et al., 1980).
Jacobs, Leeman, and Uytterhoeven (1974) studied the cracking activity of NH4Y zeolites on cumene, which could be relevant for understanding catalytic processes involving Cumidine hydrochloride (Jacobs et al., 1974).
Poot et al. (1987) investigated the effects of cumene hydroperoxide on glutathione metabolism in human skin fibroblasts, which may provide insights into oxidative stress responses relevant to Cumidine hydrochloride (Poot et al., 1987).
Ayyangar et al. (1987) reported on the use of ortho-cumidine as a dyestuff intermediate, suggesting potential industrial applications for Cumidine hydrochloride (Ayyangar et al., 1987).
Van der Kraaij et al. (1990) studied cumene hydroperoxide's effects on coronary vasodilatation in rat hearts, which might be relevant for understanding the cardiovascular implications of Cumidine hydrochloride (Van der Kraaij et al., 1990).
Aruna et al. (2005) investigated the therapeutic role of Cuminum cyminum on ethanol and thermally oxidized sunflower oil induced toxicity, which could offer insights into the detoxifying properties of similar compounds (Aruna et al., 2005).
properties
IUPAC Name |
4-propan-2-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7(2)8-3-5-9(10)6-4-8;/h3-7H,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOJZJNVYHVKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cumidine hydrochloride | |
CAS RN |
5892-70-6 | |
Record name | Cumidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CUMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L85311JHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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